![molecular formula C16H17Cl2N3O2 B5531252 1-[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]-4-(5-chloro-2-methylphenyl)piperazine](/img/structure/B5531252.png)
1-[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]-4-(5-chloro-2-methylphenyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]-4-(5-chloro-2-methylphenyl)piperazine involves multi-step chemical reactions. A common route starts with the preparation of specific isoxazolyl and phenylpiperazine frameworks, followed by their coupling under controlled conditions. Although direct synthesis information for this compound was not found, related synthesis methods involve Claisen Schmidt condensation, Mannich’s reaction, and further cyclization processes that yield complex piperazine derivatives with desired substituents (J. Kumar et al., 2017).
Molecular Structure Analysis
Chemical Reactions and Properties
Piperazine derivatives participate in various chemical reactions, reflecting their versatile chemical properties. These reactions include nucleophilic substitution, coupling reactions, and cyclization, which allow the introduction of diverse functional groups into the piperazine framework. These reactions are crucial for the functionalization and potential biological activity of the compounds (Y. Tung, 1957).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For instance, the introduction of chloro and methyl groups can affect the compound's polarity, solubility in organic solvents, and crystal packing in the solid state. These properties are critical for the compound's application in chemical synthesis and pharmacological studies (Z. Şahin et al., 2012).
Chemical Properties Analysis
The chemical behavior of 1-[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]-4-(5-chloro-2-methylphenyl)piperazine and related compounds is characterized by their reactivity towards various chemical agents. These compounds can undergo electrophilic and nucleophilic reactions, enabling the formation of diverse chemical structures. The presence of isoxazole and piperazine rings offers sites for further chemical modifications, which is essential for the development of pharmacologically active compounds (J.V.Guna et al., 2009).
properties
IUPAC Name |
(4-chloro-3-methyl-1,2-oxazol-5-yl)-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O2/c1-10-3-4-12(17)9-13(10)20-5-7-21(8-6-20)16(22)15-14(18)11(2)19-23-15/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKJTPRJECBIGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(C(=NO3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-methyl-1,2-oxazol-5-yl)[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone |
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